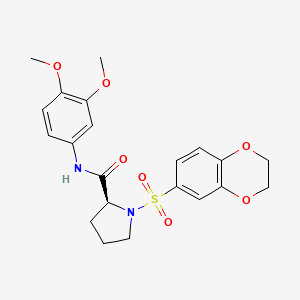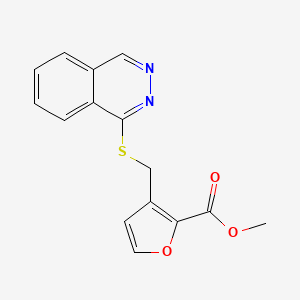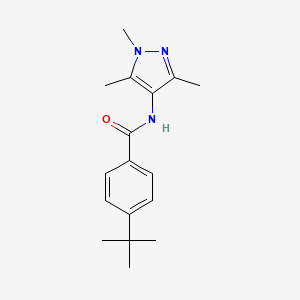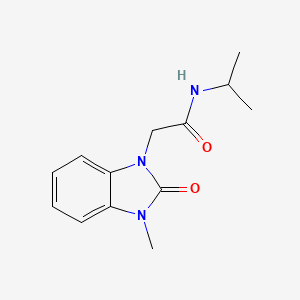![molecular formula C12H16BrN3O3 B7471737 1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromopyrimidine-2,4-dione](/img/structure/B7471737.png)
1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromopyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromopyrimidine-2,4-dione, also known as ABPD, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. ABPD is a derivative of pyrimidine, which is a heterocyclic organic compound that contains nitrogen atoms in its ring structure. The synthesis of ABPD involves the combination of 5-bromouracil and 2-azepanone, which are readily available starting materials.
Mechanism of Action
The mechanism of action of 1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromopyrimidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromopyrimidine-2,4-dione has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and survival. 1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromopyrimidine-2,4-dione has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and physiological effects:
1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromopyrimidine-2,4-dione has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune responses. 1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromopyrimidine-2,4-dione has also been shown to have antioxidant properties, which may be useful in the prevention of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromopyrimidine-2,4-dione in lab experiments is its low toxicity and high solubility, which make it easy to handle and administer. Additionally, 1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromopyrimidine-2,4-dione has been shown to have a high degree of selectivity for its target enzymes and signaling pathways, which reduces the risk of off-target effects. However, one limitation of using 1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromopyrimidine-2,4-dione in lab experiments is its relatively low potency, which may require higher concentrations to achieve therapeutic effects.
Future Directions
There are several potential future directions for research on 1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromopyrimidine-2,4-dione. One area of interest is the development of more potent derivatives of 1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromopyrimidine-2,4-dione that may have greater therapeutic efficacy. Another area of interest is the investigation of the molecular mechanisms underlying the effects of 1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromopyrimidine-2,4-dione, which may provide insights into the development of new therapeutic strategies. Additionally, the use of 1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromopyrimidine-2,4-dione in combination with other drugs or therapies may enhance its therapeutic effects and reduce the risk of drug resistance.
Synthesis Methods
The synthesis of 1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromopyrimidine-2,4-dione involves a multistep process that starts with the preparation of 5-bromouracil and 2-azepanone. These two compounds are then combined in the presence of a base, such as potassium carbonate, to form 1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromopyrimidine-2,4-dione. The reaction is typically carried out in a solvent, such as dimethylformamide or N-methylpyrrolidone, at elevated temperatures.
Scientific Research Applications
1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromopyrimidine-2,4-dione has been shown to have a wide range of potential therapeutic applications, including as an anticancer agent, an anti-inflammatory agent, and a neuroprotective agent. In cancer research, 1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromopyrimidine-2,4-dione has been demonstrated to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromopyrimidine-2,4-dione has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromopyrimidine-2,4-dione has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-[2-(azepan-1-yl)-2-oxoethyl]-5-bromopyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O3/c13-9-7-16(12(19)14-11(9)18)8-10(17)15-5-3-1-2-4-6-15/h7H,1-6,8H2,(H,14,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUMCMFBNXQYQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C(=O)NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromopyrimidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-amino-2-oxoethyl)sulfanylphenyl]-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7471668.png)
![2-methyl-N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7471670.png)
![5-(4-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7471673.png)

![N-(1-methylpyrazol-3-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B7471703.png)
![7-Anilino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B7471711.png)



![ethyl (2Z)-2-[(5Z)-5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-3-[2-(2-methoxyethylamino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B7471742.png)
![5-[[2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7471750.png)
![2-(3-acetylphenoxy)-N-[2-(1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B7471757.png)